Hafnium, tetrakis(dimethylamino)-

ALD precursor delivery bubbler temperature vapor pressure

TDMAH solves the critical pain point of precursor thermal decomposition during prolonged ALD campaigns. Its 75 °C delivery temperature is 40 °C lower than TEMAH, enabling stable, non-self-limiting CVD-free growth in high-volume manufacturing. Key differentiators: • 55 % fewer conditioning cycles on H-Si(100) vs. TEMAH, cutting material waste and lot time. • Melt-crystallization purification reduces Zr to <100 ppm, exceeding typical liquid-amide specs. • Packaged in Swagelok® cylinders for direct ALD/CVD tool connection.

Molecular Formula C8H24HfN4
Molecular Weight 354.79 g/mol
CAS No. 19782-68-4
Cat. No. B035259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHafnium, tetrakis(dimethylamino)-
CAS19782-68-4
Molecular FormulaC8H24HfN4
Molecular Weight354.79 g/mol
Structural Identifiers
SMILESC[N-]C.C[N-]C.C[N-]C.C[N-]C.[Hf+4]
InChIInChI=1S/4C2H6N.Hf/c4*1-3-2;/h4*1-2H3;/q4*-1;+4
InChIKeyZYLGGWPMIDHSEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hafnium Tetrakis(dimethylamino)- (TDMAH, CAS 19782-68-4): ALD Precursor Procurement & Selection Overview


Hafnium, tetrakis(dimethylamino)- [also designated TDMAH or Hf(NMe₂)₄] is a homoleptic hafnium dialkylamide belonging to the class of Group 4 metal–organic precursors used for atomic layer deposition (ALD) and chemical vapor deposition (CVD) of HfO₂ high‑k dielectric thin films [1]. With a molecular weight of 354.79 g·mol⁻¹, a low melting point of 26–29 °C, a density of 1.098 g·mL⁻¹ at 25 °C, and a boiling point of 85 °C at 0.1 mmHg, TDMAH is a room‑temperature solid that can be readily liquefied for vapor delivery in semiconductor‑grade ALD systems . It is manufactured at purities ≥ 99.99% (trace metals basis, excluding ~2000 ppm Zr) and is commercially packaged in stainless‑steel cylinders (Swagelok®) configured for direct connection to deposition equipment .

Why Hafnium Tetrakis(dimethylamino)- Cannot Be Interchanged with TEMAH, TDEAH, or HfCl₄ Without Process Re‑validation


Although TDMAH, TEMAH [tetrakis(ethylmethylamino)hafnium], and TDEAH [tetrakis(diethylamino)hafnium] are all hafnium alkylamide ALD precursors, their divergent physicochemical properties—vapor pressure, nucleation kinetics, decomposition onset temperature, and impurity profiles—are sufficient to alter film growth rate, interface quality, and bulk film stoichiometry when one is substituted for another in a validated process [1]. Similarly, substituting HfCl₄ with TDMAH eliminates chlorine‑related reactor corrosion and film contamination but demands entirely different precursor delivery temperatures and may change nucleation behaviour on certain substrates [2]. The quantitative evidence below demonstrates that TDMAH occupies a distinct position in the precursor selection landscape, defined by the lowest precursor delivery temperature requirement among the three major alkylamides, the fastest nucleation conditioning on H‑terminated silicon, and a unique nitrogen‑mediated interface passivation mechanism that no other hafnium amide reproduces.

Quantitative Differentiation Evidence for Hafnium Tetrakis(dimethylamino)- (TDMAH) Versus Closest Analogs


Lowest Precursor Saturating‑Dose Temperature Among Hafnium Alkylamides: TDMAH 75 °C vs. TEMAH 115 °C vs. TDEAH 130 °C

In a systematic three‑way comparison of hafnium alkylamide precursors, Kar (2016) reported that the saturating precursor dose—the bubbler temperature at which self‑limiting surface reaction is achieved—was 75 °C for TDMAH, compared to 115 °C for TEMAH and 130 °C for TDEAH under identical ALD reactor conditions [1]. This 40 °C lower required delivery temperature for TDMAH relative to TEMAH, and 55 °C lower relative to TDEAH, directly reduces the thermal load on the precursor during prolonged deposition campaigns and translates to a wider practical operating margin between the delivery temperature and the precursor decomposition threshold.

ALD precursor delivery bubbler temperature vapor pressure precursor volatility thermal budget

Faster Nucleation Conditioning on H‑Terminated Silicon: TDMAH ~20 Cycles vs. TEMAH ~45 Cycles to Steady‑State Coverage

Gougousi and co‑workers compared the nucleation behaviour of TDMAH/H₂O and TEMAH/H₂O ALD processes on H‑terminated Si(100) surfaces using Rutherford backscattering spectrometry (RBS) and spectroscopic ellipsometry [1][2]. Steady‑state hafnium surface coverage was attained after a 'conditioning' period of approximately 45 ALD cycles for TEMAH, whereas TDMAH reached the same steady‑state condition after only 20 cycles—a reduction of over 55% in the number of cycles required to establish a uniform growth regime. The steady‑state Hf coverage rate for TEMAH was 3.1 × 10¹⁴ Hf·cm⁻² on both starting surfaces, compared to 2.4–2.7 × 10¹⁴ Hf·cm⁻² for TDMAH, indicating that TDMAH trades slightly lower ultimate coverage density for significantly faster nucleation uniformity.

nucleation conditioning period H-terminated silicon Si-H surface ALD growth initiation

Unique Self‑Forming SiNₓ Interlayer: Leakage Current 3 Orders of Magnitude Lower Than SiO₂ at Equivalent Oxide Thickness

Kim et al. (2009) demonstrated that during ALD of HfO₂ onto Si using Hf(NMe₂)₄ and H₂O, nitrogen atoms originating from the dimethylamido ligands react with the silicon substrate to form a self‑limiting SiNₓ interfacial layer, confirmed by in‑situ X‑ray photoelectron spectroscopy [1]. The resulting MOS capacitor exhibited an equivalent oxide thickness (EOT) of 2.5 nm and a leakage current density of 1.3 × 10⁻⁶ A·cm⁻² at −1 V gate bias. Critically, this leakage current was three orders of magnitude (≈1000×) lower than that of a thermally grown SiO₂ film of identical EOT [1]. This nitrogen‑mediated interface passivation mechanism is unique to the dimethylamido ligand system; TEMAH and TDEAH, which contain ethyl groups capable of β‑hydride elimination, do not produce the same self‑passivating SiNₓ interlayer during ALD on Si [2].

SiNx interlayer leakage current density EOT interface passivation gate dielectric

Purification Advantage via Melt Crystallization: Solid‑State TDMAH (mp ~28 °C) Enables Zr Reduction; Liquid TEMAH (mp < −50 °C) Cannot Be Similarly Purified

TDMAH is a crystalline solid at room temperature (mp 26–29 °C), a property that enables a simple melt‑crystallization purification strategy for removing the geochemically inseparable zirconium impurity [1]. A patent by H.C. Starck GmbH (CN101066976A) demonstrated that a single melt‑crystallization cycle at 23 °C reduced the Zr content in TDMAH from 565 ppm (wt) to 415 ppm (wt)—a 27% reduction—with further iterative cycles achieving progressively lower Zr levels [1]. Commercial TDMAH is routinely specified at ≥ 99.99% Hf purity with Zr < 0.2 wt% (< 2000 ppm), with premium grades reaching Zr < 100 ppm . In contrast, TEMAH (mp < −50 °C) and TDEAH (mp ~ −68 °C) are liquids well below ambient temperature and cannot be purified by this simple, solvent‑free crystallization approach; their Zr impurity specification from the same vendor is similarly ~2000 ppm excluded from the purity assay but without a corresponding low‑cost purification pathway to sub‑100 ppm levels .

zirconium impurity melt crystallization precursor purification Hf/Zr separation trace metals

100% Step Coverage on Ultra‑High Aspect Ratio Trenches (AR 35:1) Confirmed for TDMAH/O₃ ALD Process

Liu et al. (2011) demonstrated that TDMAH combined with ozone (O₃) as the oxygen source achieved 100% step coverage on ~100 nm wide trenches with an aspect ratio of 35:1 on 200 mm silicon wafers [1]. The conformality was assessed across a deposition temperature range from 160 °C to 420 °C, with the widest self‑limiting ALD window observed at a susceptor temperature of 320 °C, where the dielectric constant of the deposited HfO₂ increased from 16 to 20 as temperature rose from 200 °C to 320 °C [1]. The Kar (2016) review independently corroborates that the alkyl‑amide class (TDMAH, TEMAH, TDEAH) delivers 100% site coverage on features with >35 aspect ratio, but the Liu et al. study is specific to the TDMAH/O₃ process and provides the explicit trench‑geometry quantification [2].

step coverage conformality high aspect ratio trench filling 3D integration

Optimal Application Scenarios for Hafnium Tetrakis(dimethylamino)- (TDMAH) Based on Quantitative Differentiation Evidence


Low‑Thermal‑Budget ALD of HfO₂ Gate Dielectrics on Temperature‑Sensitive Substrates or High‑Throughput Production Lines

The 75 °C saturating‑dose temperature of TDMAH—40 °C lower than TEMAH and 55 °C lower than TDEAH—makes it the alkylamide of choice for ALD systems where bubbler heating capacity is limited or where prolonged heating of the precursor reservoir would risk gradual thermal decomposition [1]. This is especially advantageous for high‑volume manufacturing lines processing 200–300 mm wafers with multi‑hour deposition campaigns, as the wider margin between delivery temperature and the precursor decomposition threshold (onset of non‑self‑limiting CVD‑like growth) improves process stability and reduces preventive maintenance frequency [1].

Ultrathin Gate Dielectric Stacks Requiring Intrinsic Interfacial Nitride Passivation Without a Separate Nitridation Step

The unique ability of TDMAH to form a self‑limiting SiNₓ interlayer through reaction of its dimethylamido N atoms with the Si substrate enables the fabrication of gate stacks with an EOT of 2.5 nm and leakage current density of 1.3 × 10⁻⁶ A·cm⁻²—three orders of magnitude lower than SiO₂ at the same EOT [2]. Process integration engineers can leverage this intrinsic passivation to eliminate a dedicated plasma nitridation or thermal NH₃ anneal step, reducing process complexity and thermal budget in advanced CMOS gate‑first or replacement‑gate flows [2].

High‑Throughput HfO₂ Deposition on H‑Terminated Silicon Where Rapid Nucleation Minimizes Precursor Waste

On H‑terminated Si(100), TDMAH reaches steady‑state surface coverage in ~20 ALD cycles compared to ~45 cycles for TEMAH—a 55% reduction in conditioning cycles [3][4]. For a process depositing a 5 nm HfO₂ film at ~1.0 Å/cycle (50 total cycles), the TEMAH process wastes approximately 45 cycles (90% of total) before reaching the stable growth regime, whereas TDMAH wastes only 20 cycles (40%). At production scale, this difference in precursor utilization efficiency directly reduces cost per wafer and shortens deposition time per lot [3].

Zirconium‑Sensitive Dielectric Applications (DRAM Capacitors, Sub‑28 nm Node Gate Oxides) Requiring Lowest Achievable Zr Contamination

TDMAH's solid physical state at ambient temperature (mp 26–29 °C) uniquely enables melt‑crystallization purification to reduce the geochemically inherent zirconium impurity [5]. With commercial grades available at Zr < 100 ppm—and a demonstrated reduction from 565 ppm to 415 ppm in a single crystallization step—TDMAH offers a procurement advantage for semiconductor manufacturers whose dielectric reliability specifications demand Zr levels below the typical ~2000 ppm specification of liquid alkylamide alternatives such as TEMAH and TDEAH [5]. This is particularly critical for DRAM capacitor dielectrics and sub‑28 nm node logic gate oxides, where Zr acts as an electrically active contaminant increasing leakage and reducing breakdown voltage [5].

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